



# Application Notes: Rhodamine 800 Labeling of Peptides and Oligonucleotides

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Compound of Interest		
Compound Name:	Rhodamine 800	
Cat. No.:	B170763	Get Quote

#### Introduction

Rhodamine 800 is a near-infrared (NIR) fluorescent dye that is increasingly utilized in biological research and drug development.[1] Its fluorescence emission in the NIR region is advantageous for biological applications as it minimizes interference from the autofluorescence of cells and tissues.[1] Rhodamine 800 can be covalently attached to biomolecules such as peptides and oligonucleotides, enabling their use as probes in a variety of applications, including in vivo imaging, fluorescence microscopy, and fluorescence resonance energy transfer (FRET) assays.[2][3][4] This document provides detailed protocols for the labeling of peptides and oligonucleotides with Rhodamine 800, along with relevant quantitative data and workflow diagrams.

Rhodamine dyes, in general, are known for their high photostability and bright fluorescence. While **Rhodamine 800** has a lower quantum yield compared to some dyes in the visible spectrum, its NIR properties make it a valuable tool for sensitive detection in complex biological samples.

### **Key Properties of Rhodamine 800**

The selection of a fluorescent dye is dependent on its spectral properties and compatibility with the experimental setup. The key spectral and physical properties of **Rhodamine 800** are summarized below.



Property	Value	Solvent/Conditions	Reference
Excitation Maximum (λex)	682 nm	Methanol	
Emission Maximum (λem)	704 nm, 712 nm	General, Methanol	
Molar Extinction Coefficient (ε)	~240,000 cm <sup>-1</sup> M <sup>-1</sup>	-	
Fluorescence Quantum Yield (Φ)	0.076 - 0.114	-	
Fluorescence Lifetime (τ)	0.68 ns	PBS	
1.90 ns (mean)	Plasma		
1.86 ns (mean)	Blood		
Molecular Weight	495.95 g/mol	-	

Note: Fluorescence properties such as quantum yield and lifetime can be significantly influenced by the local environment, including solvent polarity and binding to other molecules.

## **Experimental Protocols**

# Protocol 1: Rhodamine 800 Labeling of Peptides via NHS Ester Chemistry

This protocol describes the labeling of peptides containing a primary amine (e.g., the N-terminus or the side chain of a lysine residue) using a **Rhodamine 800** N-hydroxysuccinimide (NHS) ester. NHS esters are common amine-reactive chemical groups used for bioconjugation. The reaction forms a stable amide bond between the dye and the peptide.

#### Materials:

Peptide with at least one primary amine group



- Rhodamine 800 NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0
- Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

#### Procedure:

- Peptide Preparation:
  - Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the
    peptide has poor aqueous solubility, it can be first dissolved in a small amount of DMSO
    and then diluted with the buffer.
- Rhodamine 800 NHS Ester Preparation:
  - The NHS ester is moisture-sensitive and should be equilibrated to room temperature before opening the vial.
  - Immediately before use, dissolve the **Rhodamine 800** NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted NHS ester.
- Conjugation Reaction:
  - Add a 5- to 15-fold molar excess of the Rhodamine 800 NHS ester stock solution to the peptide solution. The optimal ratio may need to be determined empirically.

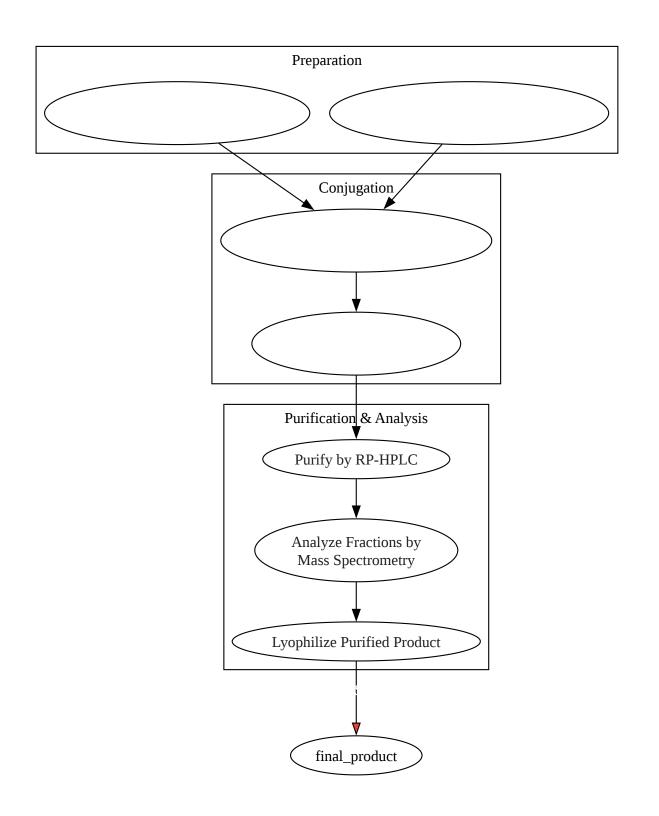


Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature,
 protected from light.

#### Purification:

- Quench the reaction by adding a buffer containing a primary amine (e.g., Tris) or by proceeding directly to purification.
- Purify the Rhodamine 800-labeled peptide from unreacted dye and other impurities using RP-HPLC.
- Use a gradient of Mobile Phase B to elute the labeled peptide. The increased hydrophobicity of the dye will cause the labeled peptide to elute later than the unlabeled peptide.
- Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~680 nm for the Rhodamine 800 dye.
- Collect the fractions containing the desired product.
- Characterization and Storage:
  - Confirm the identity of the purified product by mass spectrometry.
  - Determine the concentration of the labeled peptide using UV-Vis spectroscopy by measuring the absorbance at the dye's maximum (~680 nm) and using the molar extinction coefficient.
  - Lyophilize the purified, labeled peptide for long-term storage at -20°C or below, protected from light.





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## Protocol 2: Post-Synthesis Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification, typically at the 3' or 5' end. The chemistry is identical to the peptide labeling protocol, utilizing a **Rhodamine 800** NHS ester.

#### Materials:

- · Amine-modified oligonucleotide
- Rhodamine 800 NHS ester
- Anhydrous DMSO or DMF
- Labeling Buffer: 0.1 M sodium carbonate buffer, pH 9.0
- Purification: Ion-pair reversed-phase HPLC (IP-RP-HPLC) or gel filtration
- · Desalting columns

#### Procedure:

- Oligonucleotide Preparation:
  - $\circ$  Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 100-500  $\mu M$ .
- Dye Preparation:
  - Prepare a fresh 10 mM stock solution of **Rhodamine 800** NHS ester in anhydrous DMSO immediately before use.
- Conjugation Reaction:
  - Add a 20- to 50-fold molar excess of the Rhodamine 800 NHS ester solution to the oligonucleotide solution.

## Methodological & Application



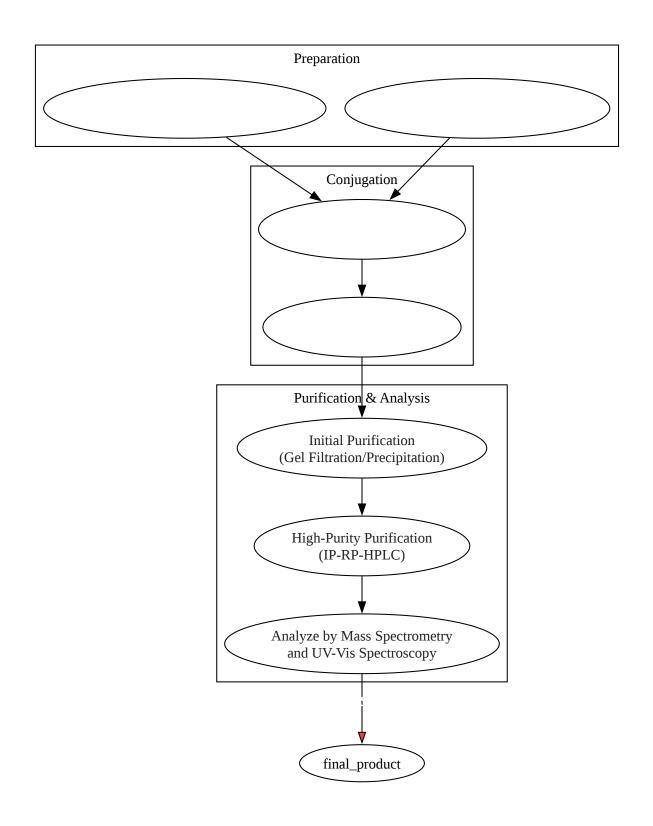


• Mix well and incubate for 2-4 hours at room temperature in the dark.

#### • Purification:

- Remove unreacted dye using a desalting column (e.g., Sephadex G-25) or by ethanol precipitation.
- For higher purity, use IP-RP-HPLC. This method is effective at separating labeled oligonucleotides from unlabeled ones and free dye.
- Characterization and Storage:
  - Verify the final product using mass spectrometry.
  - Quantify the labeled oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and ~680 nm (for Rhodamine 800).
  - Store the purified, labeled oligonucleotide at -20°C.





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## Protocol 3: Automated Synthesis of Rhodamine 800-Labeled Oligonucleotides

Oligonucleotides can be labeled with fluorescent dyes during automated solid-phase synthesis using phosphoramidite chemistry. This requires a **Rhodamine 800** phosphoramidite reagent. This method allows for precise, site-specific incorporation of the dye at the 5' end, 3' end (using a modified solid support), or internally.

Note: Many rhodamine dyes are sensitive to the deprotection conditions (e.g., ammonium hydroxide) used in standard oligonucleotide synthesis. Therefore, the **Rhodamine 800** phosphoramidite must have appropriate protecting groups that are stable during synthesis but can be removed under conditions that do not degrade the dye.

#### Materials:

- DNA/RNA synthesizer
- Rhodamine 800 phosphoramidite
- Standard phosphoramidites (A, C, G, T/U) and synthesis reagents
- Appropriate solid support (e.g., CPG)
- Deprotection solution (e.g., ammonium hydroxide, potentially with methylamine)
- Purification system (e.g., HPLC)

#### Procedure:

- Synthesis Setup:
  - Install the Rhodamine 800 phosphoramidite on a port of the DNA/RNA synthesizer.
  - Program the desired oligonucleotide sequence, indicating the cycle at which the Rhodamine 800 phosphoramidite should be coupled.
- Automated Synthesis:

### Methodological & Application



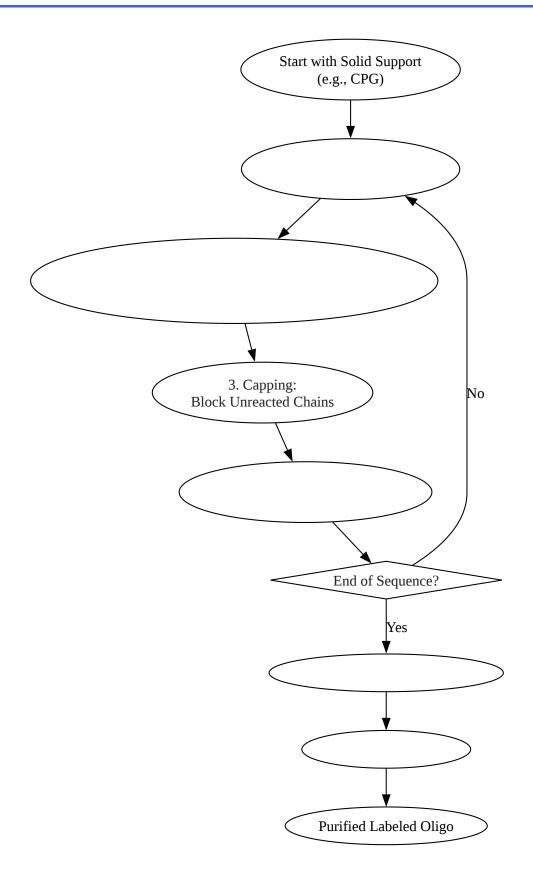


- The synthesis proceeds in a cycle of four steps for each base addition: detritylation, coupling, capping, and oxidation.
- Detritylation: Removal of the 5'-DMT protecting group from the growing chain.
- Coupling: The Rhodamine 800 phosphoramidite is activated and coupled to the 5'hydroxyl of the oligonucleotide.
- Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
- Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
- The cycle repeats until the full-length oligonucleotide is synthesized.
- Cleavage and Deprotection:
  - The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases, phosphate backbone, and the dye) are removed by incubation in a deprotection solution.
  - The conditions for this step must be compatible with the stability of **Rhodamine 800**.

#### Purification:

 The crude product is purified, typically by HPLC, to remove failure sequences and other impurities.





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### References

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